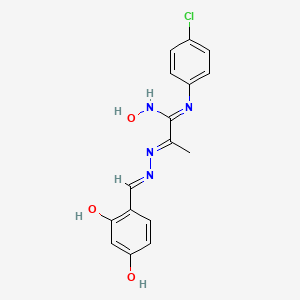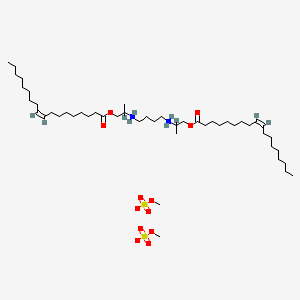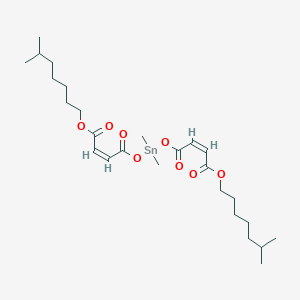
Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-5-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-5-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- is a complex organic compound with a unique structure that combines urea, cyclohexyl, and sulfonamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-5-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include cyclohexylamine, sulfonyl chlorides, and nitrobenzenesulfonamides. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
化学反应分析
Types of Reactions
Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-5-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, as well as oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different chemical and physical properties. These derivatives are often used in further research and development.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, which can be used in various chemical reactions and processes.
Biology
In biology, the compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-5-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, affecting their activity. This interaction can lead to changes in cellular processes, which may have therapeutic effects.
相似化合物的比较
Similar Compounds
- Urea, 1-cyclohexyl-3-((p-(2-(5-methylpyrazinecarboxamido)ethyl)phenyl)sulfonyl)-
- Urea, 1-cyclohexyl-3-(2-methoxyphenyl)
Uniqueness
Compared to similar compounds, Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-5-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- has a unique combination of functional groups that give it distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
81514-30-9 |
|---|---|
分子式 |
C22H28N4O8S2 |
分子量 |
540.6 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-[4-[2-[(2-methoxy-5-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonylurea |
InChI |
InChI=1S/C22H28N4O8S2/c1-34-20-12-9-18(26(28)29)15-21(20)36(32,33)23-14-13-16-7-10-19(11-8-16)35(30,31)25-22(27)24-17-5-3-2-4-6-17/h7-12,15,17,23H,2-6,13-14H2,1H3,(H2,24,25,27) |
InChI 键 |
YVCDFQWAHWLFES-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















